molecular formula C7H7ClN2O2 B14229563 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- CAS No. 827342-91-6

1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)-

Cat. No.: B14229563
CAS No.: 827342-91-6
M. Wt: 186.59 g/mol
InChI Key: WPGCGNXFEBXQHG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carbonitrile group, a chlorine atom, and a methoxymethoxy substituent. It is primarily used in organic synthesis and medicinal chemistry as a building block for the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves several steps. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- can be compared with other pyrrole derivatives, such as:

Properties

CAS No.

827342-91-6

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-1-(methoxymethoxy)pyrrole-2-carbonitrile

InChI

InChI=1S/C7H7ClN2O2/c1-11-5-12-10-6(4-9)2-3-7(10)8/h2-3H,5H2,1H3

InChI Key

WPGCGNXFEBXQHG-UHFFFAOYSA-N

Canonical SMILES

COCON1C(=CC=C1Cl)C#N

Origin of Product

United States

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